4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid
Description
4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid is a synthetic benzoic acid derivative characterized by a thioether-linked 2-oxoethyl-p-tolylamino substituent at the para position of the benzene ring. The compound combines a benzoic acid core with a sulfur-containing side chain and an amide-functionalized aromatic group.
Properties
IUPAC Name |
4-[[2-(4-methylanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-12-2-8-15(9-3-12)18-16(19)11-22-10-13-4-6-14(7-5-13)17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGBVUUOWMBHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the p-tolylamino group: This can be achieved by reacting p-toluidine with an appropriate acylating agent to form the corresponding amide.
Thioether formation: The amide is then reacted with a thiol compound under suitable conditions to introduce the thioether linkage.
Benzoic acid incorporation: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a carboxylation step.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxo moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoic acid derivatives.
Scientific Research Applications
4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and oxo groups can participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- The p-tolylamino group enhances hydrophobicity compared to the nitro or methyl substituents in other derivatives .
- The hexanoic acid chain in increases molecular flexibility and solubility compared to the shorter thioethyl linkage in the target compound.
Physicochemical Properties
Available data for select compounds:
Analysis :
Target Compound Hypotheses :
- The p-tolylamino group may enhance binding to aromatic-rich biological targets (e.g., tyrosine kinases).
- The thioether linkage could improve metabolic stability compared to ester or amide bonds.
Stability Considerations :
- Thioethers are generally more stable than disulfides but less than ethers.
- Heterocycles (e.g., thiazolidinones) may undergo ring-opening under acidic/basic conditions.
Biological Activity
4-(((2-Oxo-2-(p-tolylamino)ethyl)thio)methyl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 293.37 g/mol
- CAS Number : 1115360-07-0
Inhibition of Acetylcholinesterase (AChE)
One of the notable activities of compounds related to this compound is their ability to inhibit acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning. Inhibitors of AChE are potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.
- Case Study : Research indicates that compounds with similar structures exhibit significant AChE inhibitory activity. For instance, a study reported an IC50 value of 2.7 µM for a related compound, suggesting that derivatives may also possess potent activity against AChE .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Strong |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Weak |
Research indicates that similar thioether compounds often show enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes .
Anticancer Potential
The anticancer properties of this compound have also been investigated. Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines.
- Case Study : In vitro studies revealed moderate to significant cytotoxicity against human cancer cell lines such as HeLa (cervical carcinoma), MCF7 (breast adenocarcinoma), and Hep3B (hepatocellular carcinoma). The recorded IC50 values suggest potential for further development as anticancer agents .
The biological activities of this compound are likely attributed to its structural features, which facilitate interactions with biological targets:
- AChE Inhibition : The thioether moiety may enhance binding affinity to the active site of AChE, leading to effective inhibition.
- Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes could be linked to the presence of sulfur in its structure, which is known to enhance membrane permeability.
- Cytotoxicity in Cancer Cells : The compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress or interference with cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
